Cas no 2138285-36-4 (4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid)

4,6-Difluoro-3-formyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative with a reactive formyl group and carboxylic acid functionality, making it a versatile intermediate in organic synthesis. The presence of fluorine atoms at the 4 and 6 positions enhances its electron-withdrawing properties, influencing reactivity and stability in subsequent transformations. The formyl group enables further derivatization, such as condensation or nucleophilic addition reactions, while the carboxylic acid moiety allows for coupling or salt formation. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated indole scaffolds are valued for their bioactivity and metabolic stability. Its well-defined structure ensures reproducibility in synthetic applications.
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid structure
2138285-36-4 structure
商品名:4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
CAS番号:2138285-36-4
MF:C10H5F2NO3
メガワット:225.148409605026
CID:5268429

4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
    • インチ: 1S/C10H5F2NO3/c11-4-1-6(12)8-5(3-14)9(10(15)16)13-7(8)2-4/h1-3,13H,(H,15,16)
    • InChIKey: YSKJWMHDUPHLRB-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC2=C1C(C=O)=C(C(=O)O)N2)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 312
  • トポロジー分子極性表面積: 70.2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-359182-1.0g
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
2138285-36-4
1g
$0.0 2023-06-07
Enamine
EN300-359182-0.5g
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
2138285-36-4
0.5g
$1014.0 2023-03-07
Enamine
EN300-359182-0.05g
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
2138285-36-4
0.05g
$888.0 2023-03-07
Enamine
EN300-359182-10.0g
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
2138285-36-4
10.0g
$4545.0 2023-03-07
Enamine
EN300-359182-5.0g
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
2138285-36-4
5.0g
$3065.0 2023-03-07
Enamine
EN300-359182-0.25g
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
2138285-36-4
0.25g
$972.0 2023-03-07
Enamine
EN300-359182-2.5g
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
2138285-36-4
2.5g
$2071.0 2023-03-07
Enamine
EN300-359182-0.1g
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
2138285-36-4
0.1g
$930.0 2023-03-07

4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid 関連文献

4,6-difluoro-3-formyl-1H-indole-2-carboxylic acidに関する追加情報

Introduction to 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid (CAS No. 2138285-36-4)

4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid (CAS No. 2138285-36-4) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of difluoro, formyl, and carboxylic acid functionalities, which collectively contribute to its potential therapeutic applications and chemical reactivity.

The molecular structure of 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid is particularly noteworthy due to its indole core, which is a common scaffold in many biologically active molecules. The indole ring system is known for its ability to interact with various biological targets, making it a valuable moiety in drug discovery. The introduction of difluoro and formyl groups further enhances the compound's pharmacological properties by modulating its electronic and steric characteristics.

Recent studies have highlighted the potential of 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer activities. The difluoro substitution on the indole ring has been shown to improve the compound's metabolic stability and reduce off-target effects, making it a promising lead for further optimization.

In addition to its biological activities, 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid has also been explored for its synthetic utility. The formyl group provides a convenient handle for further functionalization, allowing chemists to introduce a wide range of substituents through well-established chemical transformations. This versatility makes the compound an attractive starting material for the synthesis of more complex molecules with tailored biological properties.

The synthesis of 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid has been reported using several methodologies. One common approach involves the condensation of 4,6-difluoroindole with an appropriate aldehyde or ketone followed by carboxylation. This method offers high yields and good functional group tolerance, making it suitable for large-scale production. Another approach involves the use of transition-metal-catalyzed reactions to construct the indole core directly from simpler precursors.

The physical and chemical properties of 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid have been extensively characterized. The compound is typically obtained as a white crystalline solid with a melting point ranging from 150°C to 155°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. These properties make it suitable for both in vitro and in vivo studies.

In terms of safety and handling, 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid should be stored under dry conditions and protected from light to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and maintain the integrity of experimental results.

The potential applications of 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid extend beyond traditional medicinal chemistry. Recent advancements in materials science have explored its use as a building block for the synthesis of functional materials with unique optical and electronic properties. For example, the incorporation of this compound into polymer matrices has been shown to enhance their thermal stability and mechanical strength.

In conclusion, 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid (CAS No. 2138285-36-4) represents a promising molecule with diverse applications in both pharmaceutical research and materials science. Its unique structural features and versatile synthetic potential make it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new insights into the biological activities and practical applications of this compound will emerge.

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